Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)-

Description

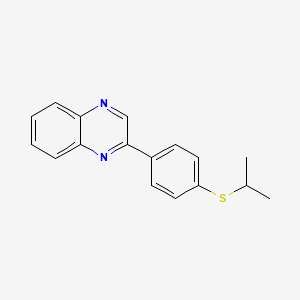

Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)-, is a heterocyclic compound featuring a quinoxaline core substituted at the 2-position with a phenyl group bearing an isopropylthio (-S-iPr) moiety. Quinoxalines are nitrogen-containing bicyclic systems known for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their electronic properties and structural versatility . The isopropylthio group introduces steric bulk and sulfur-based electron-donating characteristics, which may influence reactivity, solubility, and intermolecular interactions.

Structure

3D Structure

Properties

CAS No. |

53609-06-6 |

|---|---|

Molecular Formula |

C17H16N2S |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)quinoxaline |

InChI |

InChI=1S/C17H16N2S/c1-12(2)20-14-9-7-13(8-10-14)17-11-18-15-5-3-4-6-16(15)19-17/h3-12H,1-2H3 |

InChI Key |

WDMFPQDYDWSPND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)-, the specific synthetic route involves the reaction of 2-(4-((1-methylethyl)thio)phenyl)-1,2-diaminobenzene with glyoxal under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes. The large-scale synthesis of Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- would follow similar principles, ensuring high yield and purity while reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activities.

Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines with altered biological and chemical properties .

Scientific Research Applications

Biological Activities

Quinoxaline derivatives have shown a wide range of biological activities, making them valuable in drug discovery. The following are notable applications:

Antimicrobial Activity

Quinoxaline derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain derivatives possess activity against Mycobacterium tuberculosis, with some showing inhibition rates of up to 100% .

Case Study : A series of quinoxaline N,N-dioxide derivatives were tested against Mycobacterium tuberculosis, revealing promising results that warrant further investigation for developing new antitubercular agents .

Antitumor Activity

These compounds have also been investigated for their anticancer potential. For example, tetrazoloquinoxalines demonstrated significant inhibitory effects on various tumor cell lines, outperforming standard chemotherapy agents like doxorubicin while exhibiting low toxicity to normal cells .

Case Study : Research has shown that specific quinoxaline derivatives can inhibit cancer cell proliferation effectively. One study reported IC50 values indicating strong cytotoxicity against leukemia cell lines while maintaining safety profiles for normal cells .

Anti-inflammatory Effects

Quinoxaline derivatives have been explored for their anti-inflammatory properties. Certain compounds have been shown to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes .

Case Study : A study highlighted the anti-inflammatory effects of quinoxaline derivatives in models of chronic inflammation, suggesting their potential utility in treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of quinoxaline derivatives extends to various medical conditions:

- Autoimmune Disorders : Some studies suggest these compounds may modulate immune responses and could be beneficial in treating autoimmune diseases .

- Neurodegenerative Diseases : Research indicates potential applications in neuroprotection and treatment strategies for diseases like Alzheimer's and Parkinson's disease due to their ability to influence signaling pathways critical for neuronal health .

- Diabetes Management : Quinoxaline derivatives have been studied for their effects on glucose metabolism and insulin sensitivity, indicating a role in diabetes management .

Mechanism of Action

The mechanism of action of Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA replication and repair processes. These actions result in its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares key structural and synthetic attributes of Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)-, with structurally related quinoxaline derivatives:

Key Observations:

- Steric Effects: The isopropylthio group in the target compound introduces greater steric hindrance compared to methylthio (as in 6-(4-(methylthio)phenyl)-6H-indoloquinoxaline) or fluorine substituents. This may reduce crystal packing efficiency or alter binding affinities in biological systems.

- Electronic Properties: The thioether (-S-iPr) group is electron-donating, contrasting with the electron-withdrawing fluorine in 2-(4-fluorophenyl)quinoxaline. Such differences impact redox behavior and reactivity in cross-coupling reactions.

- Crystal Packing: The dihedral angle of 22.2° in 2-(4-fluorophenyl)quinoxaline suggests moderate conjugation between the quinoxaline core and the substituted phenyl ring, whereas steric bulk in the target compound may increase this angle, weakening π-π stacking interactions .

Functional and Application Differences

- Biological Activity: Fluorophenyl and chlorophenyl derivatives are often explored for antimicrobial or anticancer properties due to halogen-based bioactivity. Thioether-containing quinoxalines, such as the target compound, may exhibit enhanced lipid solubility, improving membrane permeability .

- Materials Science: Electron-deficient quinoxalines (e.g., fluorophenyl derivatives) are used in organic electronics, while thioether groups could stabilize charge-transfer complexes via sulfur’s lone pairs .

Research Findings and Data Gaps

- Structural Data: The dihedral angle and crystal packing details for Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)-, remain unreported. Comparative studies with 2-(4-fluorophenyl)quinoxaline suggest that steric bulk may increase this angle, reducing aromatic stacking interactions .

- Synthetic Optimization: Higher yields for methylthio derivatives (94% ) highlight the need for tailored catalysts or solvents to accommodate bulky isopropylthio groups.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-((1-methylethyl)thio)phenyl)quinoxaline, and what are their comparative advantages?

Methodological Answer: The synthesis typically involves two key steps:

Preparation of the diketone precursor : 1,2-Bis(4-(isopropylthio)phenyl)ethane-1,2-dione can be synthesized via nucleophilic substitution between 4-bromoacetophenone and sodium isopropylthiolate (NaS-iPr) under reflux in a polar aprotic solvent (e.g., DMF) .

Condensation with o-phenylenediamine : Reacting the diketone with o-phenylenediamine in refluxing ethanol or acetic acid yields the quinoxaline core via cyclocondensation .

Q. Comparative Advantages :

- Route via diketone : High regioselectivity and scalability but requires strict anhydrous conditions to avoid oxidation of the thioether group.

- Alternative routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could attach the 4-(isopropylthio)phenyl group post-quinoxaline formation, but this requires specialized catalysts and higher costs.

Q. Key Considerations :

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(4-((1-methylethyl)thio)phenyl)quinoxaline?

Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry and substitution patterns. The isopropylthio group shows distinct doublets for CH(CH3)2 protons (~δ 1.3–1.5 ppm) and a singlet for the aromatic proton adjacent to sulfur .

- FT-IR : Validate the C=S stretch (600–700 cm⁻¹) and absence of C=O (if diketone precursor is fully consumed).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of isopropylthio group).

- X-ray Crystallography : Resolve dihedral angles between the quinoxaline and phenyl rings (e.g., ~22° as in fluorophenyl analogs ).

Q. How can researchers optimize reaction conditions to improve the yield of 2-(4-((1-methylethyl)thio)phenyl)quinoxaline during synthesis?

Methodological Answer :

- Temperature Control : Reflux in ethanol (78°C) minimizes side reactions compared to higher-boiling solvents like DMF.

- Catalytic Additives : Use glacial acetic acid (1–2 eq.) to protonate the diamine, accelerating cyclocondensation .

- Stoichiometry : Maintain a 1:1 molar ratio of diketone to o-phenylenediamine to avoid excess diamine leading to byproducts.

- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of the thioether to sulfoxide.

Q. Yield Optimization Table :

| Condition | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|

| Ethanol, N2, 24 h | 78 | 98.5 | Optimal balance of time/yield |

| Acetic acid, air | 65 | 92.0 | Partial oxidation observed |

Advanced Questions

Q. What strategies can be employed to analyze and resolve contradictions in reported biological activities of 2-(4-((1-methylethyl)thio)phenyl)quinoxaline derivatives?

Methodological Answer :

- Variable Control : Replicate assays using standardized cell lines (e.g., MCF-7 for anti-proliferative studies) and identical compound batches (≥95% purity via HPLC ).

- Orthogonal Assays : Combine in vitro (MTT assay) and in silico (molecular docking) approaches to validate target engagement (e.g., EGFR kinase inhibition ).

- Impurity Profiling : Compare impurity thresholds (e.g., ≤1.0% total impurities ) across studies to rule out batch-dependent effects.

Case Study :

If Study A reports IC50 = 10 µM (breast cancer) and Study B shows no activity (lung cancer), assess:

Cell line specificity (e.g., p53 status).

Solubility differences in culture media.

Metabolite stability (e.g., sulfoxide formation in vivo).

Q. How does the dihedral angle between the quinoxaline ring and the substituted phenyl group influence the compound's physicochemical properties and bioactivity?

Methodological Answer : A smaller dihedral angle (e.g., 22.2° ) enhances π-π stacking with biological targets (e.g., DNA intercalation or enzyme active sites).

- Electronic Effects : Planar conformation improves conjugation, altering redox potential (measured via cyclic voltammetry).

- Solubility : Non-planar conformations increase hydrophobicity, reducing aqueous solubility (logP ~3.5 predicted).

Q. Experimental Design :

Q. What methodological approaches are recommended for studying the structure-activity relationship (SAR) of 2-(4-((1-methylethyl)thio)phenyl)quinoxaline in anti-proliferative assays?

Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace isopropylthio with methylthio or sulfone) while retaining the quinoxaline core.

Biological Screening : Test analogs in dose-response assays (0.1–100 µM) across multiple cancer cell lines.

Computational Modeling : Perform QSAR analysis using descriptors like logP, polar surface area, and H-bond acceptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.